2-Methylazetidine-1-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

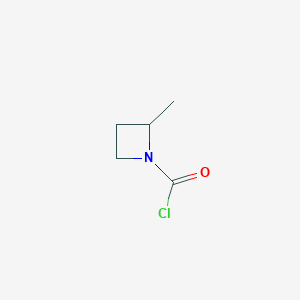

2-Methylazetidine-1-carbonyl chloride is a chemical compound with the CAS Number: 2139599-37-2 . It has a molecular weight of 133.58 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8ClNO/c1-4-2-3-7(4)5(6)8/h4H,2-3H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 133.58 . More specific properties such as melting point, boiling point, and density were not found in the retrieved data.Applications De Recherche Scientifique

Synthesis of Novel Compounds

- 2-Methylazetidine-1-carbonyl chloride is utilized in the synthesis of various novel compounds. For instance, the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, involves the reaction of α,β-dibromo carbonyl ester with benzylamine, yielding 1-benzyl-2-carboxyl-4-methylazetidine, which is further processed to produce the title compound (Soriano, Podraza, & Cromwell, 1980).

Conformational Isomerism Studies

- Research on 1-alkyl-2-carboazetidines, derived from the reaction of primary amines with α,γ-dibromo carbonyl compounds, reveals conformational isomerism. This phenomenon is analyzed in terms of rotational conformers, highlighting the importance of dipole-dipole and steric interactions in these azetidines (Rodebaugh & Cromwell, 1971).

Chemical Reaction Mechanisms

- Studies on the alkaline hydrolysis of N-methylazetidin-2-one, involving this compound, offer insights into the reaction mechanism. This includes the nucleophilic attack on the carbonyl carbon and subsequent steps, emphasizing the influence of solvents in the reaction process (Frau et al., 1998).

Scalable Synthesis Approaches

- Scalable syntheses of (S)-2-Methylazetidine, involving this compound, have been developed. These methods are suitable for large-scale production and demonstrate good overall yields and high enantiomeric excess (Dowling et al., 2016).

Enantioselective Biotransformations

- The compound is used in enantioselective biotransformations of racemic azetidine-2-carbonitriles. This process is catalyzed by Rhodococcus erythropolis and yields azetidine-2-carboxylic acids and amides with high enantioselectivity, demonstrating potential applications in pharmaceutical synthesis (Leng et al., 2009).

Fluorescent Probe Synthesis

- The compound plays a role in the synthesis of carbonyl chlorides substituted with aromatic dense-rings. These substances have high fluorescent quantum yields and can be used as fluorescent probes, applicable in drug and toxicant detection (Hu, Yun, & Zhang, 1997).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Azetidines, a class of compounds to which 2-methylazetidine-1-carbonyl chloride belongs, are known to exhibit reactivity driven by considerable ring strain . This unique reactivity can be triggered under appropriate reaction conditions .

Mode of Action

The aza paternò–büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is one of the most efficient ways to synthesize functionalized azetidines . This suggests that this compound may interact with its targets through a similar mechanism.

Propriétés

IUPAC Name |

2-methylazetidine-1-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO/c1-4-2-3-7(4)5(6)8/h4H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZSOZGNXGZREG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN1C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methyl-3-isoxazolyl)-2-{[4-oxo-3-[(2-phenylacetyl)amino]-2(4H)-quinazolinyl]sulfanyl}acetamide](/img/structure/B2410645.png)

![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one](/img/structure/B2410648.png)

![3-{3-[4-(difluoromethoxy)-3-methoxyphenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile](/img/structure/B2410649.png)

![N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-2-(2-oxo-2-phenylethyl)-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2410652.png)

![N-(3,4-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2410653.png)

![2-[6-fluoro-3-[(4-methylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]-N-phenylacetamide](/img/structure/B2410655.png)

![N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2410659.png)

![N-benzyl-2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2410661.png)

![1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2410664.png)

![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2410666.png)